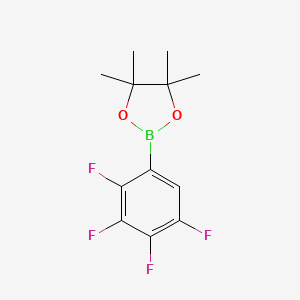![molecular formula C7H8O B3375156 Bicyclo[3.2.0]hept-6-en-2-one CAS No. 1072-77-1](/img/structure/B3375156.png)
Bicyclo[3.2.0]hept-6-en-2-one
Übersicht
Beschreibung
Bicyclo[3.2.0]hept-6-en-2-one is an organic compound with the molecular formula C7H8O. It is a bicyclic ketone that features a fused ring system, making it an interesting subject for various chemical studies. This compound is known for its unique structure and reactivity, which makes it valuable in synthetic organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bicyclo[3.2.0]hept-6-en-2-one can be synthesized through several methods. One common approach involves the reduction of bicyclo[3.2.0]hept-2-en-6-one using specific reagents and conditions. For instance, the reduction can be carried out using alcohol dehydrogenase from Thermoanaerobium brockii or a whole cell system like M. ramanniana . Another method involves the chemoenzymatic resolution of bicyclo[3.2.0]hept-2-en-6-yl acetate using Pseudomonas fluorescens lipase .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemoenzymatic processes. These processes ensure high enantiomeric excess and yield, making them suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[3.2.0]hept-6-en-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized using Baeyer-Villiger monooxygenases to form lactones.
Reduction: Reduction reactions can be carried out using specific dehydrogenases.
Substitution: It can react with arylaldehydes to form chalcone derivatives.
Common Reagents and Conditions
Oxidation: Baeyer-Villiger monooxygenases are commonly used for oxidation reactions.
Reduction: Alcohol dehydrogenases and whole cell systems are used for reduction reactions.
Substitution: Arylaldehydes are used in substitution reactions to form chalcone derivatives.
Major Products Formed
Lactones: Formed through oxidation reactions.
Alcohols: Formed through reduction reactions.
Chalcone Derivatives: Formed through substitution reactions with arylaldehydes.
Wissenschaftliche Forschungsanwendungen
Bicyclo[3.2.0]hept-6-en-2-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of bicyclo[3.2.0]hept-6-en-2-one involves its interaction with specific enzymes and reagents. For instance, during Baeyer-Villiger oxidation, the compound interacts with monooxygenases to form lactones . The molecular targets and pathways involved in these reactions are primarily related to the enzyme-substrate interactions and the subsequent chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[3.2.0]hept-2-en-6-one: A closely related compound with similar reactivity and applications.
Cyclohepta-2,4-dien-1-one: Another compound with a similar ring structure and reactivity.
Uniqueness
Bicyclo[3.2.0]hept-6-en-2-one is unique due to its specific ring structure and the types of reactions it undergoes. Its ability to participate in enantioselective Baeyer-Villiger oxidation and form various derivatives makes it distinct from other similar compounds .
Eigenschaften
IUPAC Name |
bicyclo[3.2.0]hept-6-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c8-7-4-2-5-1-3-6(5)7/h1,3,5-6H,2,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHGLERNTORPEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2C1C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50503713 | |
| Record name | Bicyclo[3.2.0]hept-6-en-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50503713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072-77-1 | |
| Record name | Bicyclo[3.2.0]hept-6-en-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50503713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Bicyclo[3.2.0]hept-6-en-2-one is characterized by its fused ring system, comprising a cyclobutane ring fused to a cyclopentanone ring. The molecule also features an alkene group within the cyclopentanone ring, contributing to its reactivity. [, ]
A: The carbonyl group at the C(5) position plays a crucial role in the compound's reactivity. Computational studies using Density Functional Theory (DFT) reveal that this carbonyl group, along with an aryl group at the terminal alkyne of certain derivatives, significantly contributes to the reactivity of these compounds in cycloisomerization reactions. []
A: Research has shown that this compound can undergo both photochemical and acid-catalyzed rearrangements. For instance, under UV irradiation in methanol, alkyl-substituted derivatives undergo a unique rearrangement with the addition of methanol to the molecule. [] Another study observed an unusual acid-catalyzed rearrangement of a tetracyclic derivative of this compound. [, ]
A: Yes, this compound readily undergoes electrocyclic ring expansion under flash vacuum pyrolysis, converting to the transient species Cyclohepta-2(Z),4(E)-dien-1-one. This reaction follows the Woodward-Hoffmann rules, proceeding via a conrotatory ring opening mechanism. [, ]
A: Photochemical transformations, particularly under UV irradiation, are key to understanding the reactivity of this compound. Studies have demonstrated that UV irradiation of this compound derivatives can lead to isomerization, forming bicyclo[1.1.0]butane derivatives. These reactions are believed to occur via a triplet-excited state. []
A: 13C NMR spectroscopy, along with photochemical transformations, has been instrumental in elucidating the structures of various this compound derivatives. [, ]
A: this compound serves as a valuable starting material in the synthesis of complex molecules. For example, it has been successfully employed in the stereoselective synthesis of the protected cyclobutane diol moiety found in the natural product Providencin. This synthesis highlights the utility of the compound's alkene group for chemoselective and stereoselective hydroboration reactions. []
A: Yes, recent research has explored the use of cationic triphenylphosphinegold(I) complexes as catalysts for the cycloisomerization of this compound derivatives containing amide or ester tethers. These reactions efficiently produce bicyclo[3.2.0]hept-6-en-2-ones under mild conditions. [, ]
A: Mass spectrometry has proven valuable in analyzing substituted this compound derivatives. These studies have provided insights into the fragmentation patterns and characteristic ions of these compounds, aiding in their identification and structural characterization. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


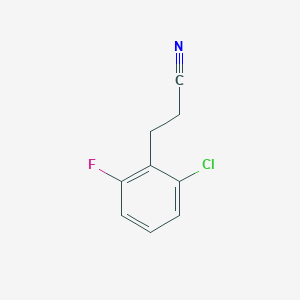
![N-{2-[4-(2-chloropropanoyl)phenyl]ethyl}acetamide](/img/structure/B3375077.png)
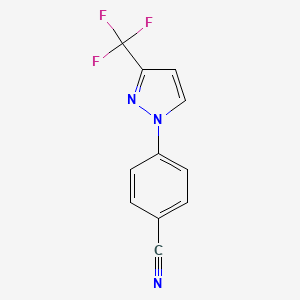
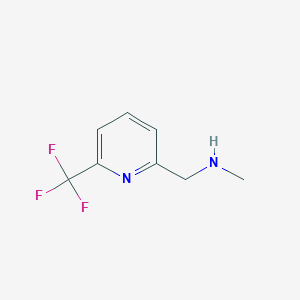
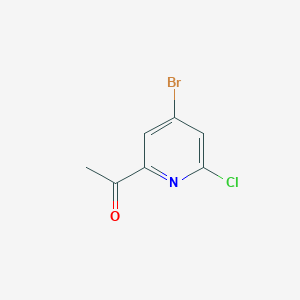
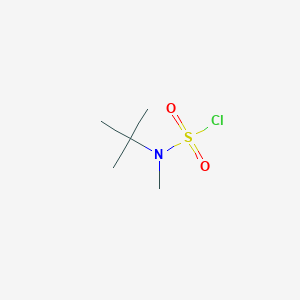
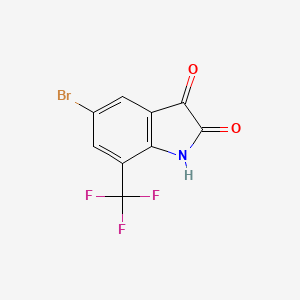
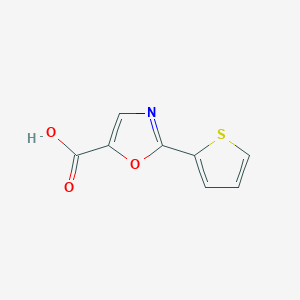
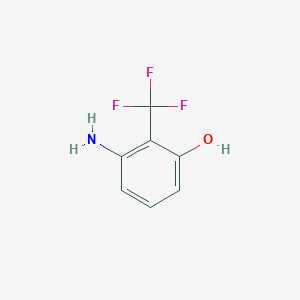
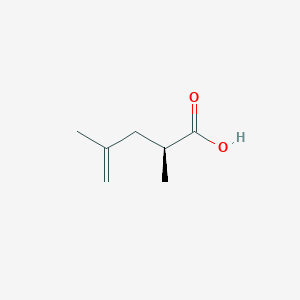
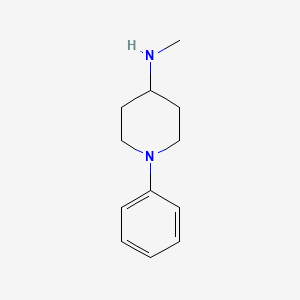
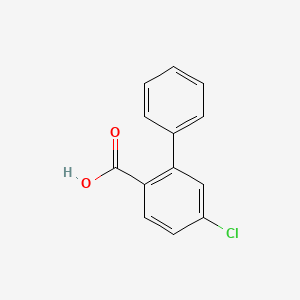
![2-(4-Ethylphenyl)-2-[(trimethylsilyl)oxy]acetonitrile](/img/structure/B3375167.png)
